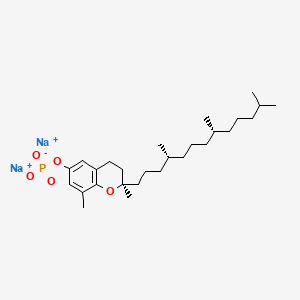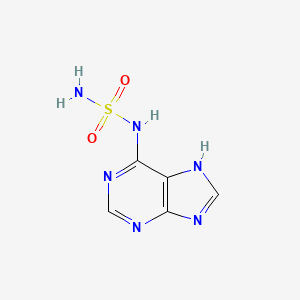![molecular formula C6H2N4O2 B561322 4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene CAS No. 107116-57-4](/img/structure/B561322.png)
4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyclic framework with multiple heteroatoms, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of intermediate compounds through nucleophilic substitution or condensation reactions, followed by cyclization to form the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. Advanced techniques such as continuous flow reactors may also be employed to scale up the production while maintaining consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of advanced materials, such as high-energy density materials and polymers
Wirkmechanismus
The mechanism by which 4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6,10,12-tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,03,7]dodecane: Known for its high-energy density properties.
Pyrrolo[2,3-f]indazole derivatives: Used as modulators for treating alpha-1-antitrypsin deficiency.
Uniqueness
4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene stands out due to its unique tricyclic structure and the presence of multiple heteroatoms, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
107116-57-4 |
|---|---|
Molekularformel |
C6H2N4O2 |
Molekulargewicht |
162.108 |
IUPAC-Name |
di[1,2]oxazolo[4,3-a:4/',3/'-e]pyrazine |
InChI |
InChI=1S/C6H2N4O2/c1-3-6(12-7-1)9-5-4(8-3)2-11-10-5/h1-2H |
InChI-Schlüssel |
SWUVCAXVUOTRPK-UHFFFAOYSA-N |
SMILES |
C1=C2C(=NO1)N=C3C(=N2)C=NO3 |
Synonyme |
Diisoxazolo[3,4-b:4,5-e]pyrazine (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Azatricyclo[4.3.0.02,5]nonane(9CI)](/img/structure/B561239.png)




![6-Methoxy-2-methylbenzo[d]thiazol-5-amine](/img/structure/B561250.png)


